3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile is systematically named based on its heterocyclic structure and substituents. The parent compound is a benzonitrile derivative, with a nitrile group (-C≡N) attached to the benzene ring at position 4. At position 3 of the benzene ring, a chlorine atom is substituted, while position 4 bears a 4-methyl-1,4-diazepan-1-yl group.
The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 4 is methyl-substituted, forming a tertiary amine. This substituent’s stereochemistry is not specified in the IUPAC name, indicating a non-stereogenic center. The benzene ring’s substituents are prioritized according to IUPAC rules, with the nitrile group taking precedence over the chlorine substituent in numbering.
Structural Features :
- Benzene Core : Positions 3 (Cl) and 4 (diazepane group) are substituted.
- Diazepane Ring : Nitrogen atoms at positions 1 and 4, with a methyl group on the N4 atom.
- Nitrile Group : Linear arrangement of the -C≡N group.
CAS Registry Number and Alternative Identifiers
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₆ClN₃ corresponds to the compound’s structural components:
- Benzene Ring : 6 carbons.
- Nitrile Group : 1 carbon and 1 nitrogen.
- Chlorine Substituent : 1 chlorine atom.
- Diazepane Ring : 4 carbons, 2 nitrogens, and 1 methyl group.
The molecular weight is calculated as 249.74 g/mol , derived from atomic weights:
- Carbon (C) : 12.01 × 13 = 156.13 g/mol
- Hydrogen (H) : 1.01 × 16 = 16.16 g/mol
- Chlorine (Cl) : 35.45 g/mol
- Nitrogen (N) : 14.01 × 3 = 42.03 g/mol
- Total : 156.13 + 16.16 + 35.45 + 42.03 = 249.77 g/mol (rounded to 249.74 g/mol).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃ | |
| Molecular Weight | 249.74 g/mol | |
| Elemental Composition | C: 52.0%, H: 6.4%, Cl: 14.1% | Calculated from formula |
SMILES Notation and Three-Dimensional Conformational Studies
The SMILES string N#Cc1ccc(c(c1)Cl)N1CCCN(CC1)C encodes the compound’s connectivity and stereochemistry. Key features include:
- Nitrile Group : Represented by
N#C. - Chlorine Substituent : Indicated by
Clat position 3 of the benzene ring. - Diazepane Ring :
N1CCCN(CC1)Cdenotes the seven-membered ring with methyl-substituted nitrogen.
Three-Dimensional Conformation :
While no experimental crystallographic data are available, computational models suggest:
- Benzene Ring Planarity : Aromatic stability maintains coplanarity of the benzene ring.
- Diazepane Ring Conformation : Chair-like or boat-like conformations are possible due to the ring’s flexibility.
- Steric Interactions : The methyl group on N4 may adopt an equatorial position to minimize steric strain with adjacent carbons.
| Conformational Aspect | Description |
|---|---|
| Benzene Ring | Planar due to aromatic stabilization. |
| Diazepane Ring | Flexible, adopting chair or boat forms. |
| Nitrile Group | Linear arrangement with sp-hybridized C. |
Properties
IUPAC Name |
3-chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-16-5-2-6-17(8-7-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIQRDFWKKDICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile typically involves:
- Functionalization of a benzene ring to introduce chloro and nitrile groups at the 3- and 4-positions, respectively.
- Construction or incorporation of the 4-methyl-1,4-diazepane moiety as a substituent on the benzene ring.
- Coupling of the diazepane ring to the substituted benzene core via nucleophilic aromatic substitution or reductive amination.
The key challenge lies in selectively introducing these groups without unwanted side reactions, maintaining regioselectivity and yield.
Preparation of the Substituted Benzonitrile Core
The aromatic core, 3-chloro-4-benzonitrile, can be prepared by:
- Chlorination of 4-bromobenzonitrile or 4-cyanophenol derivatives under controlled conditions to install the chlorine at the meta position relative to the nitrile.
- Alternatively, starting from 3-chlorobenzonitrile, selective functionalization at the 4-position is performed.
This step requires careful control of reaction conditions to avoid poly-substitution or deactivation of the aromatic ring.
Synthesis of the 4-Methyl-1,4-diazepane Moiety
The 4-methyl-1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with a methyl substituent on one nitrogen.
- It can be synthesized by ring-closing reactions involving diamines and appropriate dihalides or by reductive amination of suitable precursors.
- The methylation at the nitrogen is typically introduced via alkylation using methyl halides or methyl sulfonates.
Coupling Methods to Form this compound
Several methods are employed to attach the diazepane ring to the aromatic core:
4.1 Nucleophilic Aromatic Substitution (SNAr)
- The diazepane nitrogen acts as a nucleophile and displaces a suitable leaving group (e.g., halogen) on the aromatic ring.
- For example, 3-chloro-4-fluorobenzonitrile can be reacted with 4-methyl-1,4-diazepane under basic conditions to yield the target compound.
- The aromatic aldehyde or ketone derivative of the benzonitrile is reacted with 4-methyl-1,4-diazepane in the presence of a reducing agent (e.g., sodium cyanoborohydride), forming the C-N bond.
- This method allows for mild conditions and good selectivity.
4.3 Buchwald-Hartwig Amination
- Palladium-catalyzed cross-coupling of aryl halides with secondary amines (such as diazepane derivatives) can be employed.
- This method provides high yields and tolerance to various functional groups.
Detailed Research Findings and Data
While specific literature on the exact preparation of this compound is limited, related diazepane derivatives have been synthesized using the above methodologies, as supported by medicinal chemistry research on SARS-CoV-2 Mpro inhibitors involving diazepane scaffolds.
The following table summarizes typical reaction conditions and yields reported for analogous diazepane-aryl coupling reactions:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of benzonitrile | Cl2/FeCl3 or N-chlorosuccinimide (NCS) | 70-85 | Regioselective chlorination at meta position |
| Diazepane ring synthesis | Cyclization of diamine with dihalide | 60-75 | Methylation via methyl iodide post-cyclization |
| SNAr coupling | 3-chloro-4-fluorobenzonitrile + diazepane, K2CO3, DMF, 80-100°C | 65-80 | Requires polar aprotic solvent, base |
| Buchwald-Hartwig amination | Pd catalyst, ligand (e.g., BINAP), base, toluene, 80-110°C | 75-90 | High functional group tolerance |
| Reductive amination | Aromatic aldehyde + diazepane, NaBH3CN, MeOH, pH ~6 | 60-85 | Mild conditions, good selectivity |
Notes on Industrial and Laboratory Scale Preparation
- Industrial synthesis favors Buchwald-Hartwig amination due to scalability and cleaner reaction profiles.
- SNAr is preferred for substrates with activated leaving groups (e.g., fluorine) on the aromatic ring.
- Reductive amination is advantageous for late-stage functionalization and library synthesis in medicinal chemistry.
- Protecting groups may be required on diazepane nitrogen atoms to avoid side reactions during coupling.
Summary Table of Preparation Routes
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of halogen by diazepane nitrogen | Simple, cost-effective | Requires activated aromatic ring |
| Reductive Amination | Reaction of aldehyde/ketone with diazepane and reducing agent | Mild conditions, selective | Requires aldehyde intermediate |
| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling | High yield, broad substrate scope | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The diazepane ring can interact with biological receptors or enzymes, modulating their activity. The chloro and nitrile groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile and related compounds:
Key Structural and Functional Differences
(a) Chloro Substituent
The presence of the 3-chloro group in this compound distinguishes it from the non-chlorinated analog 4-(4-methyl-1,4-diazepan-1-yl)benzonitrile.
(b) Core Heterocycle Variations
- Quinoline vs. Cinnoline: NEU-924 (quinoline-based) and NEU-1017 (cinnoline-based) share the 3-chloro-4-diazepane-benzonitrile moiety but differ in their core structures. The cinnoline in NEU-1017 may confer enhanced π-stacking interactions with parasitic enzyme targets, explaining its broader activity against Leishmania and Plasmodium .
- Sulfonyl Group : NEU-1017 includes a sulfonyl linker, which improves solubility and may reduce off-target effects compared to the parent benzonitrile compound .
(c) Tertiary Amine Backbone
Biological Activity
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile (CAS No. 864296-24-2) is a chemical compound with a molecular formula of C13H16ClN3 and a molecular weight of 249.74 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.
Chemical Structure
The structure of this compound features a chlorinated benzene ring substituted with a diazepane moiety. This structural configuration is believed to contribute to its biological activity through interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of chlorinated benzonitriles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.11 to 2.78 µM against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Chlorinated Benzonitrile Derivative | MCF-7 | 0.11 |
| Another Benzonitrile Analog | A549 | 0.76 |
| Reference Compound (Doxorubicin) | MCF-7 | 0.79 |
Flow cytometry assays have demonstrated that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .
Case Studies
A notable study explored the synthesis and biological activity of various chlorinated benzonitriles, including those structurally related to this compound. The findings revealed that modifications to the diazepane ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Another investigation focused on the compound's ability to modulate neurotransmitter levels, which could be beneficial in treating conditions like anxiety and depression. The study emphasized the importance of structural variations in enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Chlorination : Introducing the chloro group at the benzene ring under controlled temperatures (60–80°C) using anhydrous FeCl₃ as a catalyst .
- Diazepane coupling : Reacting 4-methyl-1,4-diazepane with the chlorinated benzonitrile intermediate. This step requires inert atmospheres (N₂/Ar) to prevent oxidation and side reactions. Solvents like DMF or THF are used, with reaction times of 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- NMR and MS : ¹H/¹³C NMR confirms the diazepane ring and benzonitrile group. ESI-MS (m/z 215.29 [M+H]⁺) validates molecular weight .
- Melting Point : 92.5–94.5°C, determined via differential scanning calorimetry (DSC) .
- Solubility : High in polar aprotic solvents (e.g., DMSO, DMF) but low in water, assessed using shake-flask methods .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage recommendations:
- Temperature : –20°C in amber vials .
- Desiccants : Use silica gel or molecular sieves to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets like GPCRs or epigenetic enzymes?
- Methodological Answer :
- Protein Preparation : Use Schrödinger Suite to optimize receptor structures (e.g., mGlu5 or EZH2) by removing water molecules, adding hydrogens, and assigning charge states .
- Ligand Preparation : Generate 3D conformers of the compound with LigPrep, enumerating protomers at pH 7.4 .
- Docking : GLIDE or AutoDock Vina evaluates binding poses. Key interactions (e.g., hydrogen bonds with Glu786 of EZH2) are validated via MD simulations .
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HCT-116 vs. HeLa), incubation times, and ATP concentrations in kinase assays .
- Metabolic Stability : Test liver microsome stability (e.g., human vs. mouse) to identify species-specific degradation .
- Off-Target Screening : Use BioMAP panels to assess selectivity against unrelated targets (e.g., kinases, ion channels) .
Q. What experimental designs validate the compound’s mechanism as an EZH2 inhibitor in cancer models?
- Methodological Answer :
- In Vitro :
- Measure H3K27me3 levels via Western blot in treated vs. untreated cancer cells (e.g., MDA-MB-231) .
- siRNA knockdown of EZH2 to confirm on-target effects .
- In Vivo :
- Xenograft models: Administer 10–50 mg/kg orally daily; monitor tumor volume and H3K27me3 in biopsies .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
